Polymer Bandgap Engineering: P3TC16 vs. P3HT Reference
Regioregular polythiophenes with alkylthiophene side chains (P3TC16), synthesized from a branched thiophene-based monomer built upon the 3′-hexyl-terthiophene scaffold, exhibit a thin-film optical bandgap of 1.88 eV, which is measurably narrower than the 1.91 eV bandgap of the reference polymer poly(3-hexylthiophene) (P3HT) [1]. This 0.03 eV reduction in bandgap is accompanied by a significant downward shift of both HOMO and LUMO energy levels relative to P3HT, as confirmed by cyclic voltammetry [1]. The narrower bandgap and deeper HOMO level are direct consequences of the extended conjugation imparted by the terthiophene-based monomer architecture, which is inaccessible when using simple 3-hexylthiophene monomer.
| Evidence Dimension | Thin-film optical bandgap |
|---|---|
| Target Compound Data | 1.88 eV (P3TC16 polymer derived from 3′-hexyl-terthiophene-based monomer) |
| Comparator Or Baseline | 1.91 eV (regioregular P3HT, poly(3-hexylthiophene)) |
| Quantified Difference | ΔE_g = −0.03 eV (narrower bandgap); HOMO/LUMO shifted to significantly lower values |
| Conditions | Thin-film UV-vis absorption spectroscopy; cyclic voltammetry |
Why This Matters
A narrower bandgap with deeper HOMO level translates to enhanced light harvesting in the visible region and improved ambient stability of OFET devices, making the terthiophene-derived polymer a functionally distinct choice from standard P3HT for procurement decisions.
- [1] Scheuble, M. et al. Regioregular polythiophenes with alkylthiophene side chains. Macromolecules, 2015. Fraunhofer Publica. P3TC16 thin-film bandgap 1.88 eV vs. P3HT 1.91 eV. View Source
